2-(1-Ethylpiperidin-4-yl)ethanamine

Medicinal Chemistry ADME LogP

For SAR programs requiring precise lipophilicity control, the N-ethyl substitution on this piperidine-ethanamine scaffold delivers a LogP of 1.07 - a critical +0.67 shift versus the N-methyl analog - without altering the core amine. This incremental change enables systematic exploration of membrane permeability and metabolic stability while maintaining synthetic tractability. - 19% lower cost per gram than N-propyl analog, stretching library synthesis budgets. - Boiling point 206.4 °C allows higher-temperature distillation for efficient solvent removal. - Available in 1-10 g research quantities with rapid global dispatch.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 720001-91-2
Cat. No. B1288757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Ethylpiperidin-4-yl)ethanamine
CAS720001-91-2
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)CCN
InChIInChI=1S/C9H20N2/c1-2-11-7-4-9(3-6-10)5-8-11/h9H,2-8,10H2,1H3
InChIKeyUXANJKWCNDPIDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile and Sourcing Baseline


2-(1-Ethylpiperidin-4-yl)ethanamine (CAS 720001-91-2) is a heterocyclic organic compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is classified as a substituted piperidine derivative, featuring an ethyl group at the 1-position of the piperidine ring and an ethanamine side chain at the 4-position . This compound is primarily utilized as a research chemical and a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical research . It is available from multiple specialty chemical suppliers in quantities ranging from milligrams to grams, with purities typically specified at 95% or higher .

DesignationResearch-grade building block
UtilitySubstituted piperidine intermediate
ProcurementFlexible mg-to-g scale availability

Why Generic Analogs Are Not Direct Replacements


While several N-alkyl-4-piperidineethanamine analogs exist, they are not interchangeable for critical research applications. Subtle variations in the N-alkyl group (e.g., methyl, ethyl, propyl) lead to measurable differences in key physicochemical properties such as lipophilicity (LogP), boiling point, and density, which directly impact reaction conditions, purification strategies, and even biological activity in structure-activity relationship (SAR) studies [1]. For instance, the replacement of a methyl group with an ethyl group increases the molecular weight by 14 Da and the calculated LogP by approximately 0.67 units . These differences can alter a compound's behavior in a synthetic sequence or its interaction with a biological target, making the specific ethyl analog essential for experimental reproducibility and data integrity. The following section provides quantitative evidence of these key differentiators.

Alkyl chain lengthVarying N-alkyl groups shift lipophilicity and alter partitioning behavior in reactions and extractions.
Boiling point varianceDifferent alkyl substituents change boiling points, affecting distillation protocols and thermal stability windows.
Physicochemical mismatchDensity, molecular weight, and polarity differences may not transfer directly between analogs, limiting direct replacement in established methods.

Quantitative Differentiation vs. Analogs


Increased Lipophilicity vs. N-Methyl Analog

The N-ethyl substitution on the piperidine ring of 2-(1-Ethylpiperidin-4-yl)ethanamine results in a calculated LogP of 1.07 . This is a significant increase compared to its closest analog, 2-(1-methylpiperidin-4-yl)ethanamine, which has a reported LogP of 0.40 . This higher lipophilicity can be a critical factor in medicinal chemistry for optimizing a compound's ability to cross biological membranes or improve binding affinity in hydrophobic pockets.

Lipophilicity vs. N-Methyl
Reported
LogP 1.07vs0.40Δ +0.67
Supports lipophilicity-driven SAR design
Calculated value; confirm experimentally
Medicinal Chemistry ADME LogP

Higher Boiling Point and Altered Volatility

The target compound, 2-(1-Ethylpiperidin-4-yl)ethanamine, exhibits a boiling point of 206.4 °C at 760 mmHg [1]. In comparison, the N-methyl analog, 2-(1-methylpiperidin-4-yl)ethanamine, boils at a significantly lower temperature of 182.7 °C at the same pressure . This 23.7 °C difference in boiling point is a direct consequence of the larger ethyl substituent and provides a clear advantage in separation processes like distillation and can affect solvent choices and reaction temperature optima.

Boiling Point vs. N-Methyl
Reported
206.4 °C +23.7 °C
Enables higher-temperature purification
Influences distillation protocol design
Synthetic Chemistry Purification Physical Properties

Differentiation in Density vs. Parent Compound

2-(1-Ethylpiperidin-4-yl)ethanamine has a measured density of 0.886 g/cm³ [1]. This is slightly lower than the density of the unsubstituted parent compound, 2-(piperidin-4-yl)ethanamine, which is reported to be 0.912 g/cm³ . The introduction of the ethyl group disrupts intermolecular packing, leading to a measurable decrease in density. This property can influence handling, formulation characteristics, and the compound's behavior in biphasic liquid-liquid extractions.

Density vs. Parent
Reported
0.886 g/cm³ −0.026
Affects volumetric measurements
Verify at working temperature
Formulation Physical Chemistry Density

Superior Gram-Scale Pricing vs. N-Propyl Analog

For early-stage research requiring gram-scale quantities, 2-(1-Ethylpiperidin-4-yl)ethanamine presents a more favorable procurement profile than its N-propyl analog. The target compound is available at a price of $77 USD for 1 gram (95% purity) . In contrast, the N-propyl analog, 2-(1-propylpiperidin-4-yl)ethanamine, is priced at $95 USD for 1 gram . This represents a 19% cost premium for the propyl derivative, making the ethyl analog the more cost-effective choice for preliminary investigations or library synthesis without a significant structural deviation.

Gram-Scale Cost vs. N-Propyl
Reported
$77/gvs$95/g−19%
Cost efficiency for library synthesis
Supplier-specific pricing; confirm current
Procurement Supply Chain Cost Analysis

Optimal Research and Procurement Scenarios


Medicinal Chemistry SAR: Modulating Lipophilicity

In a medicinal chemistry program aiming to optimize the ADME properties of a piperidine-containing lead compound, 2-(1-Ethylpiperidin-4-yl)ethanamine serves as a key intermediate. Its measured LogP of 1.07 provides a specific, incremental increase in lipophilicity compared to the N-methyl analog (LogP 0.40) . Researchers can use this compound to systematically explore the effect of N-alkyl chain length on membrane permeability, metabolic stability, and target binding without altering the core amine functionality, thereby generating clear SAR data to guide further optimization.

Synthetic Chemistry: Leveraging Higher Boiling Point for Work-ups

For synthetic routes involving volatile reagents or solvents, the higher boiling point of 2-(1-Ethylpiperidin-4-yl)ethanamine (206.4 °C) offers a practical advantage over its N-methyl analog (182.7 °C) [1]. This property allows for the use of higher-temperature distillation or evaporation protocols without risk of product loss. This can lead to more efficient purification of reaction mixtures, particularly when removing lower-boiling byproducts or solvents, ultimately improving the overall yield and purity of the final target molecule.

Building Block Sourcing: Cost-Effective Library Synthesis

For academic or industrial laboratories synthesizing small molecule libraries for high-throughput screening, the procurement cost of building blocks is a critical consideration. 2-(1-Ethylpiperidin-4-yl)ethanamine offers a significant cost advantage over the N-propyl analog, with a 19% lower price per gram from a major supplier ($77 vs $95) . This makes it a more economical choice for producing a diverse set of N-alkylated piperidine derivatives, allowing researchers to maximize their budget and explore more chemical space without compromising on the structural diversity provided by an ethyl substituent.

Chemical Biology: Probing Molecular Recognition Changes

The ethyl group on 2-(1-Ethylpiperidin-4-yl)ethanamine is often the smallest structural change that can significantly impact binding to a biological target. Its use in the synthesis of probe molecules or tool compounds allows researchers to investigate the specific steric and hydrophobic requirements of a binding pocket . By comparing the activity of conjugates made with this compound against those made with the methyl or unsubstituted analogs, scientists can map out the molecular recognition landscape of enzymes, receptors, or other proteins with high precision, providing invaluable data for drug discovery efforts.

Application
Selection Property
Validation Focus
Lipophilicity modulation for SAR
Incremental lipophilicity increase
ADME and membrane permeability profiling
High-temperature purification workflows
Elevated boiling point
Distillation protocol optimization
Cost-efficient library synthesis
Gram-scale cost efficiency
Budget-friendly derivative exploration
Molecular recognition probe design
Minimal steric alkyl modification
Binding pocket steric/hydrophobic mapping

Technical Documentation Hub

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